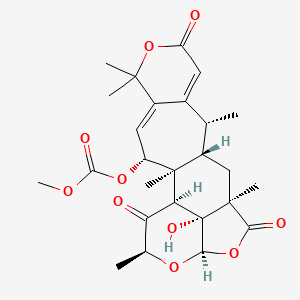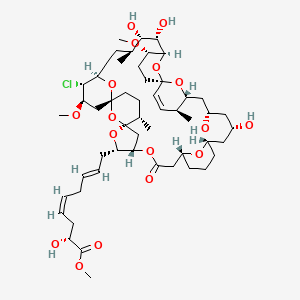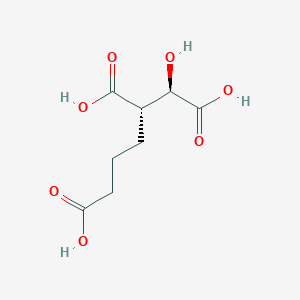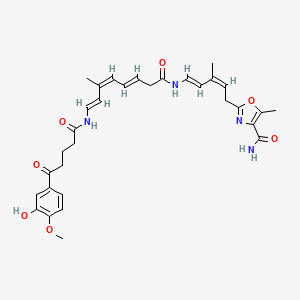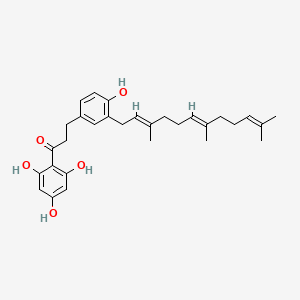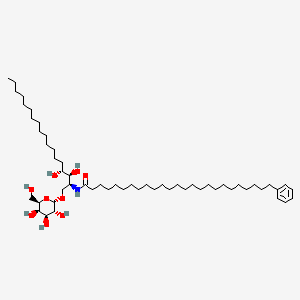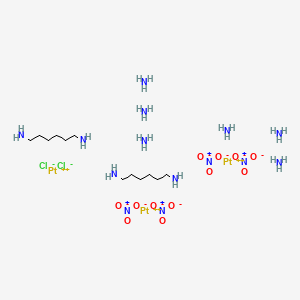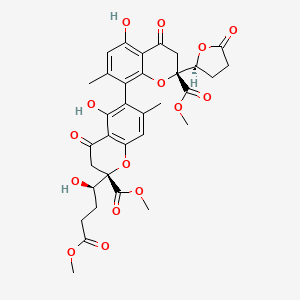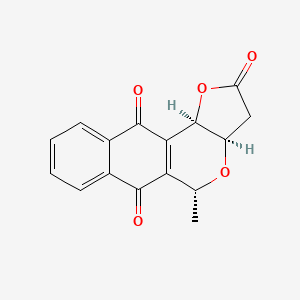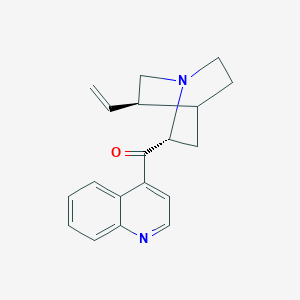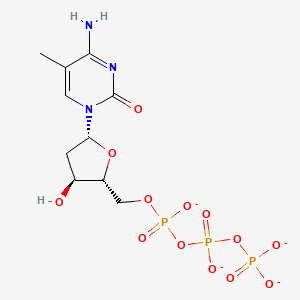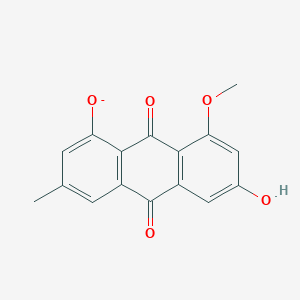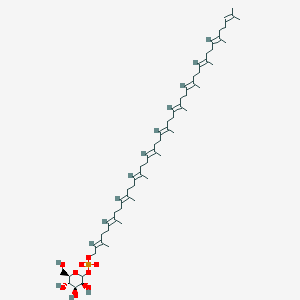
D-mannosyl undecaprenyl phosphate(1-)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
D-mannosyl undecaprenyl phosphate(1-) is conjugate base of D-mannosyl undecaprenyl phosphate. It is a conjugate base of a D-mannosyl undecaprenyl phosphate.
Wissenschaftliche Forschungsanwendungen
1. Role in Glycoprotein Biosynthesis
D-Mannosyl undecaprenyl phosphate plays a crucial role in the biosynthesis of mannan in bacteria like Micrococcus lysodeikticus, where it serves as a carrier lipid for the enzymatic synthesis of mannosyl-1-phosphoryl-undecaprenol (Lahav, Chiu, & Lennarz, 1969). Similarly, in Chlamydomonas reinhardii, a unicellular green alga, it functions in glycoprotein biosynthesis, acting as an acceptor of D-mannose from GDP-D-mannose (Lang, 1984).
2. Intermediate in Glycan Biosynthesis
In various animal tissues, including calf pancreas microsomes and human lymphocytes, polyprenyl mannosyl phosphates, of which D-mannosyl undecaprenyl phosphate is a member, are implicated as intermediates in the biosynthesis of glycoproteins (Herscovics, Warren, & Jeanloz, 1974).
3. Involvement in Cellular Morphology and Function
Disruptions in the synthesis of compounds like D-mannosyl undecaprenyl phosphate can cause morphological defects in bacteria, as seen in Escherichia coli. This occurs due to sequestration of undecaprenyl phosphate, highlighting its importance in maintaining cellular structure and function (Jorgenson & Young, 2016).
4. Role in Photosynthetic Mannitol Biosynthesis
Research on the marine cyanobacterium Synechococcus sp. PCC 7002 showed that genetic modifications can enable the photosynthetic production of mannitol from CO2, using pathways that include compounds like D-mannosyl undecaprenyl phosphate (Jacobsen & Frigaard, 2014).
5. Role in Glycoconjugate Biosynthesis
D-mannosyl undecaprenyl phosphate is essential in several biochemical pathways, including N-linked protein glycosylation in eukaryotes and prokaryotes, and prokaryotic cell wall biosynthesis. This highlights its fundamental role in glycoconjugate biosynthesis (Hartley, Larkin, & Imperiali, 2008).
Eigenschaften
Produktname |
D-mannosyl undecaprenyl phosphate(1-) |
|---|---|
Molekularformel |
C61H100O9P- |
Molekulargewicht |
1008.4 g/mol |
IUPAC-Name |
[(3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] [(2E,6E,10E,14E,18E,22E,26E,30E,34E,38E)-3,7,11,15,19,23,27,31,35,39,43-undecamethyltetratetraconta-2,6,10,14,18,22,26,30,34,38,42-undecaenyl] phosphate |
InChI |
InChI=1S/C61H101O9P/c1-46(2)23-13-24-47(3)25-14-26-48(4)27-15-28-49(5)29-16-30-50(6)31-17-32-51(7)33-18-34-52(8)35-19-36-53(9)37-20-38-54(10)39-21-40-55(11)41-22-42-56(12)43-44-68-71(66,67)70-61-60(65)59(64)58(63)57(45-62)69-61/h23,25,27,29,31,33,35,37,39,41,43,57-65H,13-22,24,26,28,30,32,34,36,38,40,42,44-45H2,1-12H3,(H,66,67)/p-1/b47-25+,48-27+,49-29+,50-31+,51-33+,52-35+,53-37+,54-39+,55-41+,56-43+/t57-,58-,59+,60+,61?/m1/s1 |
InChI-Schlüssel |
IGWCSVFNNDSUBK-HYSPDNIISA-M |
Isomerische SMILES |
CC(=CCC/C(=C/CC/C(=C/CC/C(=C/CC/C(=C/CC/C(=C/CC/C(=C/CC/C(=C/CC/C(=C/CC/C(=C/CC/C(=C/COP(=O)([O-])OC1[C@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O)/C)/C)/C)/C)/C)/C)/C)/C)/C)/C)C |
Kanonische SMILES |
CC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCOP(=O)([O-])OC1C(C(C(C(O1)CO)O)O)O)C)C)C)C)C)C)C)C)C)C)C |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[3-(2,2,3-Trimethylcyclopent-3-enyl)cyclohex-3-enyl]methanol](/img/structure/B1261534.png)
